molecular formula C14H22O4 B8145446 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol

2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol

Cat. No.: B8145446
M. Wt: 254.32 g/mol
InChI Key: JBNRTMLHFABIJV-UHFFFAOYSA-N
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Description

2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol is a glycol ether derivative characterized by a triethylene glycol backbone terminated with a 4-methylbenzyl ether group and a hydroxyl (-OH) group. Its molecular formula is C₁₆H₂₄O₅, with a molecular weight of 296.36 g/mol. The 4-methylbenzyl substituent enhances lipophilicity compared to simpler glycol ethers, making it suitable for applications requiring controlled solubility, such as in surfactants, polymer synthesis, or pharmaceutical formulations .

Properties

IUPAC Name

2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-13-2-4-14(5-3-13)12-18-11-10-17-9-8-16-7-6-15/h2-5,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNRTMLHFABIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol typically involves the reaction of 4-methylbenzyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol typically involves the reaction of 4-methylbenzyl alcohol with ethylene oxide in the presence of a base catalyst. This process results in a series of nucleophilic substitution reactions that yield the desired product. Industrially, continuous flow reactors are employed to scale up production, allowing precise control over reaction conditions such as temperature and pressure.

Chemical Properties:

  • Molecular Formula: C14H22O
  • Molecular Weight: 222.33 g/mol
  • Boiling Point: Not specified in the sources
  • Solubility: Soluble in organic solvents

Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ether groups are particularly useful for forming various derivatives through oxidation and substitution reactions.

Biology

In biological research, this compound acts as a probe to investigate biological processes involving ether functionalities. It can influence enzyme activity and signal transduction pathways by forming hydrogen bonds with specific molecular targets .

Pharmaceuticals

This compound has potential applications in drug development, particularly as an intermediate in synthesizing therapeutic agents. For instance, it has been used to create analogs of anticancer compounds that exhibit enhanced solubility and efficacy compared to their predecessors .

Industrial Applications

In industrial settings, this compound functions as a solvent and an intermediate in the production of various chemicals. Its properties make it suitable for use in formulations requiring low toxicity and high stability .

Case Study 1: Anticancer Agent Development

A study highlighted the synthesis of a nitrobenzoxadiazole analog using this compound as a precursor. This compound demonstrated significant antitumor activity and improved water solubility compared to traditional agents .

Case Study 2: Chemical Reaction Mechanisms

Research on the chemical behavior of this compound revealed its ability to undergo oxidation to form aldehydes or carboxylic acids, which can be further utilized in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification CAS RN
2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol C₁₆H₂₄O₅ 296.36 4-Methylbenzyl ether Not listed
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol C₁₄H₃₀O₄ 262.39 Branched 2-ethylhexyl ether 1559-37-1
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Methoxy ether 111-77-3
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ 294.43 Bulky 4-(1,1,3,3-tetramethylbutyl)phenoxy 9036-19-5
Diethylene glycol monoethyl ether C₆H₁₄O₃ 134.17 Ethoxy terminus 111-90-0

Key Observations :

  • Lipophilicity: The 4-methylbenzyl and tetramethylbutylphenoxy groups increase hydrophobicity compared to methoxy or ethyl-terminated analogs, influencing solubility in non-polar matrices .
  • Chain Length : Longer ethoxy chains (e.g., triethylene glycol backbone) enhance flexibility and water solubility, while shorter chains (e.g., diethylene glycol) reduce viscosity .

Physicochemical and Toxicological Properties

Table 2: Comparative Properties
Property Target Compound 2-Ethylhexyl Analog Methoxyethoxy Analog Tetramethylbutylphenoxy Analog
Water Solubility Low (hydrophobic) Insoluble Highly soluble Very low
LogP ~2.5 (estimated) 2.8 -0.5 3.1
Toxicity (Oral LD₅₀) Not reported >2000 mg/kg (Category 4) 2500 mg/kg Category 4 (Acute Toxicity)
Eye Irritation Moderate (predicted) Not classified Mild Category 1 (Serious damage)

Research Findings :

  • Permeability Trends : Glycol ethers with longer alkyl chains (e.g., butoxyethoxy) exhibit reduced skin permeability compared to methoxy or ethoxy analogs due to increased molecular volume .
  • Thermal Stability : Branched analogs like the 2-ethylhexyl derivative show higher thermal stability in polymer applications compared to linear-chain glycol ethers .

Biological Activity

2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol, often referred to as a polyether compound, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple ether groups and a 4-methylbenzyl moiety. Its molecular formula is C₁₄H₃₀O₅, and it features a hydrophilic polyether backbone that may influence its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions can modulate several biological processes, including:

  • Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Signal Transduction Pathways : It can influence cellular signaling mechanisms, potentially altering cell responses to external stimuli.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : Research indicates varying levels of cytotoxicity depending on concentration and exposure duration, which could be harnessed in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityDose-dependent cell death
Enzyme ModulationAlteration in enzyme activity

Toxicity Profile

The toxicity of this compound has been assessed in various studies. It is generally considered to have low acute toxicity. Key findings include:

  • Oral LD50 : Approximately 11,800 mg/kg in rats, indicating low acute toxicity via ingestion.
  • Dermal Exposure : Minimal irritation observed; however, systemic effects were noted at higher doses (e.g., hepatocellular hypertrophy at 1,200 mg/kg/day) .

Table 2: Toxicity Data

Exposure RouteLD50 (mg/kg)Observations
Oral11,800Low toxicity
Dermal7,400Minimal irritation
InhalationNot specifiedNo mortality at high vapor exposure

Case Studies

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
  • Cytotoxic Effects : In vitro assays revealed that at concentrations above 100 µM, the compound induced apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Interaction Studies : Research indicated that the compound could inhibit specific enzymes linked to inflammatory pathways, providing insights into its potential use in treating inflammatory diseases.

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